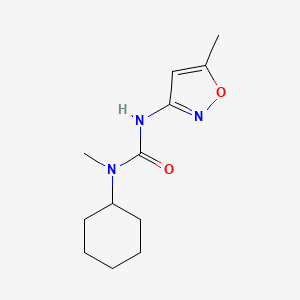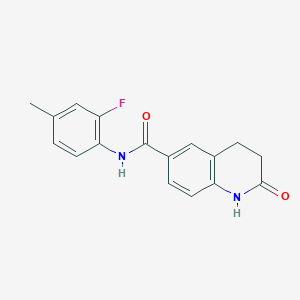![molecular formula C11H7N5O B7455878 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a heterocyclic organic molecule that consists of a pyridine ring, an oxadiazole ring, and a pyrazine ring.
作用機序
The mechanism of action of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine varies depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. In addition, this compound also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in cell metabolism.
In agriculture, this compound inhibits the growth of weeds by interfering with their photosynthetic machinery. This compound inhibits the activity of the enzyme photosystem II, which is involved in the light-dependent reactions of photosynthesis. In addition, this compound also promotes plant growth and enhances stress tolerance by regulating the expression of various genes involved in plant growth and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. In addition, this compound also exhibits antimicrobial activity by inhibiting the growth of various microorganisms.
In agriculture, this compound inhibits the growth of weeds by interfering with their photosynthetic machinery, which leads to the inhibition of weed growth. In addition, this compound also promotes plant growth and enhances stress tolerance by regulating the expression of various genes involved in plant growth and stress response.
実験室実験の利点と制限
The advantages of using 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine in lab experiments include its high potency and selectivity, which make it a promising candidate for various applications such as anticancer and antimicrobial agents. In addition, this compound is relatively easy to synthesize and can be obtained in good yields using various methods.
The limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated before its use in humans or animals. In addition, this compound may exhibit different effects in different organisms, which need to be taken into account when designing experiments.
将来の方向性
There are several future directions for the research on 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine. In medicine, this compound can be further studied for its potential as an anticancer agent, particularly in combination with other drugs or therapies. In addition, this compound can also be studied for its potential as an antimicrobial agent against emerging pathogens.
In agriculture, this compound can be further studied for its potential as a herbicide or plant growth regulator, particularly in crops that are important for food security. In addition, this compound can also be studied for its potential as a biopesticide or biofertilizer, which can reduce the use of synthetic chemicals in agriculture.
In materials science, this compound can be further studied for its potential as a building block for the synthesis of functional materials with interesting properties such as luminescence, conductivity, and gas adsorption. In addition, this compound can also be studied for its potential as a catalyst or sensor in various applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields such as medicine, agriculture, and materials science. This compound has shown promising results as an anticancer and antimicrobial agent, herbicide, plant growth regulator, and building block for functional materials. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
合成法
The synthesis method of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been reported in several research articles. One of the most commonly used methods is the reaction of 2-bromo-5-(pyridin-2-yl)-1,3-oxazole with 2-aminopyrazine in the presence of a palladium catalyst. This reaction results in the formation of this compound in good yields. Other methods include the reaction of 2-bromo-5-(pyridin-2-yl)-1,3-oxazole with hydrazine hydrate followed by cyclization with formic acid.
科学的研究の応用
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a wide range of microorganisms.
In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of several weed species by interfering with their photosynthetic machinery. In addition, this compound has also been studied for its potential as a plant growth regulator. Studies have shown that this compound promotes plant growth and enhances stress tolerance in plants.
In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials. This compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) with interesting properties such as luminescence and gas adsorption.
特性
IUPAC Name |
5-pyrazin-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O/c1-2-4-13-8(3-1)10-15-11(17-16-10)9-7-12-5-6-14-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHJGBVGRVNXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)



![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)


